7-Chloro-5-nitro-1,3-benzoxazol-2-amine
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Overview
Description
7-Chloro-5-nitro-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound with the molecular formula C7H4ClN3O3. It is a derivative of benzoxazole, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzoxazole ring substituted with chlorine and nitro groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate chlorinated and nitrated precursors. One common method includes the reaction of 2-aminophenol with 4-chloro-3-nitrobenzoyl chloride under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atom.
Reduction: 7-Chloro-5-amino-1,3-benzoxazol-2-amine as the major product.
Oxidation: Oxidized benzoxazole derivatives, although these reactions are less frequently studied.
Scientific Research Applications
7-Chloro-5-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of benzoxazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of specialty chemicals and materials, including dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzoxazole ring can engage in π-π stacking or hydrogen bonding with target molecules . These interactions can modulate the activity of enzymes or receptors, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-benzoxazol-2-amine: A similar compound with a chlorine substituent but lacking the nitro group, which affects its reactivity and biological activity.
5-Chloro-6-nitro-1,3-benzoxazol-2(3H)-one: Another related compound with both chlorine and nitro groups, but differing in the position of the nitro group and the presence of a carbonyl group.
N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives: Compounds with similar benzoxazole cores but different substituents, showing varied biological activities.
Uniqueness
7-Chloro-5-nitro-1,3-benzoxazol-2-amine is unique due to the specific positioning of the chlorine and nitro groups on the benzoxazole ring, which imparts distinct chemical reactivity and biological properties. Its combination of substituents allows for diverse interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
7-chloro-5-nitro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-4-1-3(11(12)13)2-5-6(4)14-7(9)10-5/h1-2H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZMLKNBVLXHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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